5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole
Description
5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole (CAS: 912906-94-6) is a tetrazole derivative with the molecular formula C₉H₇ClFN₄ and a molecular weight of 212.61 g/mol . It features a chloromethyl (-CH₂Cl) group at the 5-position of the tetrazole ring and a 4-fluorophenyl substituent at the 1-position. This compound is primarily utilized in pharmaceutical and materials research as a synthetic intermediate due to its reactive chloromethyl group, which enables further functionalization .
Properties
IUPAC Name |
5-(chloromethyl)-1-(4-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGNQIBUPZMKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole typically involves the reaction of 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols
Biological Activity
5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole is a synthetic compound belonging to the tetrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the chloromethyl group and the 4-fluorophenyl substituent significantly influences its reactivity and biological properties.
The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The tetrazole ring may also interact with various biological receptors, influencing signaling pathways and potentially leading to therapeutic effects.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of tetrazole derivatives, including this compound. For instance, research has shown that certain tetrazoles exhibit significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4-16 | Effective against Staphylococcus aureus and Escherichia coli |
| Reference Drug (Ciprofloxacin) | 0.25-2 | Standard antibacterial agent |
In a comparative study, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of tetrazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies have shown that these compounds can arrest cell cycles at the G2/M phase and promote apoptotic pathways in various cancer types .
Case Studies
One notable study focused on the synthesis and evaluation of a series of tetrazole derivatives, including this compound. The results indicated that this compound exhibited stronger antimicrobial activity compared to traditional antibiotics like ampicillin and ciprofloxacin, particularly against resistant strains .
Another investigation assessed the cytotoxic effects of related tetrazoles on human cancer cell lines. The findings revealed that while these compounds were effective against cancer cells, they showed minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Tetrazole Ring
1-Aryl-5-methyltetrazoles
Compounds such as 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole and 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole () share the same 1-aryl-5-alkyltetrazole scaffold but replace the chloromethyl group with a methyl group. Key differences include:
- Reactivity : The chloromethyl group in the target compound enhances electrophilic reactivity, enabling nucleophilic substitution reactions, whereas methyl groups are inert.
Thioether-Linked Tetrazoles
Compounds like 5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole () incorporate thioether (-S-) linkages and complex substituents. These structures exhibit:
- Increased Molecular Weight : E.g., C₁₆H₁₄ClN₅O₃S (MW: 391.84 g/mol) vs. the target compound’s 212.61 g/mol.
- Bioactivity Potential: Thioether derivatives are explored for antimicrobial and anti-inflammatory applications, whereas the chloromethyl group in the target compound may favor covalent binding in drug design .
Halogen-Substituted Analogs
Isostructural Chloro/Bromo Derivatives
Studies on 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) () reveal:
- Crystal Packing : Halogen substituents (Cl vs. Br) minimally affect molecular conformation but alter intermolecular interactions (e.g., Cl···π vs. Br···π contacts), influencing solubility and stability .
- Therapeutic Relevance : Such differences may impact binding to biological targets, as seen in antimicrobial activity studies .
LQFM-096 (5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole)
This triazole-tetrazole hybrid () demonstrates potent antinociceptive and anti-inflammatory effects via NO/cGMP pathway modulation. Key contrasts with the target compound include:
Analytical Data
| Property | Target Compound | 1-(4’-Cl-Ph)-5-Me-tetrazole | LQFM-096 |
|---|---|---|---|
| Molecular Weight | 212.61 g/mol | ~195 g/mol | 244.23 g/mol |
| Key Substituents | 5-ClCH₂, 1-4-F-Ph | 5-Me, 1-4-Cl-Ph | 1-4-F-Ph, 4-triazolyl |
| Reported Bioactivity | N/A | N/A | Antinociceptive |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole?
- Methodology : Use a two-step approach: (1) Synthesize the tetrazole core via cycloaddition of sodium azide with nitriles under acidic conditions. (2) Introduce the chloromethyl group via nucleophilic substitution. Optimize reaction conditions (e.g., PEG-400 as a solvent, Bleaching Earth Clay catalyst at pH 12.5, 70–80°C) to enhance yield and purity . Monitor reaction progress via TLC and confirm purity using hot-water washing and recrystallization in aqueous acetic acid .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- IR spectroscopy : Identify characteristic peaks for tetrazole (C=N stretch at ~1600 cm⁻¹) and chloromethyl (C-Cl stretch at ~650 cm⁻¹) .
- ¹H NMR : Look for signals at δ 5.2–5.5 ppm (chloromethyl CH₂) and δ 7.2–7.8 ppm (4-fluorophenyl aromatic protons) .
- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., C: 49.04% calc. vs. 49.01% obs.) .
Q. How can researchers address low yields in the final recrystallization step?
- Methodology :
- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility.
- Gradient cooling : Slowly reduce temperature from 80°C to room temperature to minimize impurities.
- Reproducibility : Ensure stoichiometric ratios of reactants (e.g., 1:1 molar ratio of 4-fluorophenyl precursor and chloromethylating agent) .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
- Methodology :
- Software : Use AutoDock Vina for docking studies. Prepare the ligand (tetrazole derivative) by assigning Gasteiger charges and optimizing geometry .
- Target selection : Prioritize enzymes like cyclooxygenase (COX) or carbonic anhydrase based on structural analogs (e.g., LQFM-096, a related tetrazole with anti-inflammatory activity) .
- Validation : Compare binding energies (ΔG) with known inhibitors and validate via MD simulations (RMSD < 2.0 Å) .
Q. What crystallographic parameters are essential for resolving its crystal structure?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 291 K.
- Refinement : Employ SHELXL for structure solution. Key parameters: R-factor < 0.05, mean σ(C–C) = 0.003 Å, and data-to-parameter ratio > 14:1 .
- Structural insights : Analyze bond lengths (e.g., N–N in tetrazole: ~1.31 Å) and dihedral angles (fluorophenyl vs. tetrazole plane: ~15°) .
Q. How can structure-activity relationship (SAR) studies improve its bioactivity?
- Methodology :
- Derivatization : Synthesize analogs with substituents at the chloromethyl or fluorophenyl positions (e.g., nitro, methoxy).
- Biological assays : Test COX-1/2 inhibition (IC₅₀) and compare with reference drugs (e.g., celecoxib). Use in vitro inflammation models (e.g., LPS-induced macrophages) .
- Data analysis : Apply multivariate regression to correlate electronic properties (Hammett σ) with activity .
Q. What experimental strategies validate its mechanism of action in antinociceptive models?
- Methodology :
- In vivo models : Use carrageenan-induced paw edema or acetic acid writhing tests in mice. Administer compound at 10–50 mg/kg and measure latency/edema reduction .
- Biochemical assays : Quantify prostaglandin E₂ (PGE₂) levels via ELISA to confirm COX-2 inhibition.
- Control experiments : Compare with NSAIDs and COX-2 selective inhibitors to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
